2-[1-(4-Bromophenyl)-4-piperidyl]ethanol
Description
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H18BrNO/c14-12-1-3-13(4-2-12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
InChI Key |
DNGDKFOVSGKNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable base.
Major Products Formed
Oxidation: 2-[1-(4-Bromophenyl)-4-piperidyl]acetaldehyde or 2-[1-(4-Bromophenyl)-4-piperidyl]acetic acid.
Reduction: 2-[1-(Phenyl)-4-piperidyl]ethanol.
Substitution: 2-[1-(4-Aminophenyl)-4-piperidyl]ethanol or 2-[1-(4-Thiophenyl)-4-piperidyl]ethanol.
Scientific Research Applications
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol and related compounds:
Key Comparative Analysis
Chirality and Photodynamic Activity The (R)-enantiomer of 1-(4-bromophenyl)ethoxy-phthalocyanine exhibits a higher quantum yield of reactive oxygen species (ROS) compared to its (S)-counterpart and racemic mixtures. This highlights the critical role of stereochemistry in photodynamic applications .
Enzyme Inhibition Profiles UDO and UDD (pyridine-piperazine derivatives) inhibit Trypanosoma cruzi CYP51, a sterol 14α-demethylase, with efficacy comparable to posaconazole . While 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol shares a piperidine-piperazine backbone, its bromophenyl group may alter target specificity (e.g., toward mammalian enzymes or receptors).
Synthetic Accessibility Derivatives of 1-(4-bromophenyl)ethanol (e.g., imidazolidinones and pyrimidines) are synthesized via alkylation, hydrolysis, and cyclization reactions . Similarly, 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol likely requires multi-step nucleophilic substitutions or coupling reactions, though direct synthetic data are absent in the evidence.
Metabolic Stability Compounds like M11_11b (bromophenyl-pyrrole carboxylic acid) undergo CYP2C8-mediated biotransformation to ethanol derivatives . The ethanol moiety in 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol may confer similar metabolic liabilities, necessitating structural shielding (e.g., piperazine ring) to enhance stability.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NH₄Br, Oxone, RT | N/A | |
| Cyclization | Ethanol, reflux, 1h | 69%* | |
| *Yield from analogous reaction. |
(Basic) Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the bromophenyl and piperidyl moieties (deuterated solvents, ¹H/¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using methanol-buffer mobile phases (65:35, pH 4.6) .
- X-ray Crystallography : Resolve stereochemistry via single-crystal analysis, as applied to structurally related compounds .
Q. Table 2: Analytical Methods
| Technique | Application | Conditions | Reference |
|---|---|---|---|
| NMR | Structural confirmation | CDCl₃, 400 MHz | |
| HPLC | Purity assessment | Methanol/buffer (65:35) | |
| X-ray Crystallography | Stereochemical elucidation | Single-crystal analysis |
(Basic) What safety protocols are advised for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation .
- Waste Disposal : Treat as hazardous organic waste due to brominated aromatic groups .
(Advanced) How can synthetic yield be optimized for large-scale production?
- Parameter Variation : Adjust reaction time, temperature, and catalyst concentration (e.g., oxone stoichiometry) .
- Design of Experiments (DOE) : Systematically test variables like solvent polarity (e.g., ethanol vs. DMF) and reflux duration .
- Purification : Optimize column chromatography gradients or recrystallization solvents.
(Advanced) How should researchers resolve contradictions in reported biological activity data?
- Purity Verification : Re-analyze samples via HPLC to rule out impurities .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .
- Replicate Studies : Conduct triplicate experiments to confirm reproducibility .
(Advanced) What considerations are critical for designing in vivo studies?
- Dose Optimization : Perform dose-ranging studies (e.g., 10–100 mg/kg) to establish efficacy and toxicity thresholds .
- Pharmacokinetics : Monitor plasma half-life and metabolite formation using LC-MS .
- Control Groups : Include vehicle and positive controls (e.g., cisplatin for anticancer assays) .
(Advanced) How can computational modeling predict this compound’s interactions?
- Molecular Docking : Use tools like AutoDock Vina with PubChem 3D structures (CID: [retrieve from ]) to identify protein targets .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from DSSTox .
- ADMET Prediction : Estimate absorption and toxicity profiles via SwissADME .
(Advanced) What methodologies assess its potential as an antimicrobial agent?
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Fluorescence microscopy to evaluate membrane disruption .
- Resistance Profiling : Serial passage assays to detect emergent resistance .
Notes
- Data tables extrapolate from analogous compounds due to limited direct evidence.
- Advanced questions emphasize hypothesis-driven research and methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
